Copper silicate

Vue d'ensemble

Description

Copper silicate, represented chemically as Cu₂SiO₃, is an inorganic compound that belongs to the group of silicates. It is a blue-green or turquoise-colored material that is insoluble in water. The copper ions in the compound provide its distinctive coloration, characteristic of many copper-containing compounds. Copper silicates have been known since ancient times and have a fascinating history of usage in the field of pigments, ceramics, and glass-making .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: There are several methods to synthesize copper silicate, each with its unique set of conditions and requirements. One common method involves the reaction of copper sulfate with sodium silicate in an aqueous solution: [ 2CuSO₄ + Na₂SiO₃ \rightarrow Cu₂SiO₃ + 2Na₂SO₄ ] Another method is by reacting silicon dioxide (SiO₂) with copper (II) oxide (CuO) at high temperatures: [ 2CuO + SiO₂ \rightarrow Cu₂SiO₃ ] The final product is a precipitate of this compound that can be collected by filtration. The product’s purity and exact composition can vary depending on the exact conditions used during the reaction, including the temperature, pH, and the ratio of the starting materials .

Industrial Production Methods: In industrial settings, this compound can be produced from copper smelting slag through a method of in situ modification. This involves the addition of polyethylene glycol-6000 as a modifier, with optimal conditions being a modification temperature of 40°C and a pH of 8.5. Under these conditions, the silicon sinking rate is high, and the prepared silica particles have good dispersibility .

Analyse Des Réactions Chimiques

Types of Reactions: Copper silicate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized in the presence of oxygen to form copper oxide and silicon dioxide.

Reduction: It can be reduced using hydrogen or carbon monoxide to produce elemental copper and silicon dioxide.

Substitution: this compound can react with acids to form copper salts and silicic acid.

Major Products Formed:

Oxidation: Copper oxide (CuO) and silicon dioxide (SiO₂)

Reduction: Elemental copper (Cu) and silicon dioxide (SiO₂)

Substitution: Copper salts (e.g., copper chloride) and silicic acid (H₄SiO₄)

Applications De Recherche Scientifique

Copper silicate has found use in a variety of scientific research applications due to its unique properties:

Chemistry: It is used as a catalyst in various chemical reactions, including the reverse water-gas shift reaction.

Biology and Medicine: this compound nanoparticles are being investigated for their potential use in drug delivery and in the photothermal therapy of cancer.

Industry: this compound is used in the manufacture of glasses and ceramics, providing a beautiful, deep blue coloration.

Mécanisme D'action

The mechanism by which copper silicate exerts its effects is primarily through its catalytic properties. The presence of copper ions in the compound allows it to participate in redox reactions, facilitating the transfer of electrons. In biological systems, this compound nanoparticles can induce the generation of reactive oxygen species, leading to cell apoptosis or necrosis. This is particularly useful in cancer therapies where the generation of reactive oxygen species can target and kill cancer cells .

Comparaison Avec Des Composés Similaires

Copper silicate can be compared with other similar compounds, such as:

Barium this compound (BaCuSi₂O₆): Used as a pigment in ancient China.

Lead this compound: Another pigment used in historical artifacts.

Kinoite (Ca₂Cu₂Si₃O₁₀·2H₂O): A this compound mineral with calcium.

Uniqueness: this compound is unique due to its vibrant blue-green color and its versatility in various applications, from pigments to advanced medical therapies. Its ability to act as a catalyst in chemical reactions and its potential in drug delivery systems highlight its distinct properties compared to other silicates.

Conclusion

This compound is a compound with a rich history and a wide range of applications in various fields. Its unique properties make it a valuable material in scientific research, industry, and medicine. Understanding its preparation methods, chemical reactions, and mechanisms of action can further enhance its utilization and development in future technologies.

Activité Biologique

Copper silicate, a compound formed by the combination of copper oxide and silica, has garnered attention in various fields due to its significant biological activities. This article delves into the biological properties of this compound, particularly focusing on its antimicrobial effects, catalytic properties, and potential applications in biomedical fields.

1. Antimicrobial Activity

This compound exhibits potent antimicrobial properties, making it a candidate for various applications in medicine and agriculture. Several studies have demonstrated its efficacy against a range of microorganisms.

Key Findings:

- Minimum Inhibitory Concentration (MIC): Research on copper-functionalized silica-based materials revealed MIC values for Staphylococcus aureus and Escherichia coli at approximately 31.25 μg/mL, which corresponds to about 1.13 μg/mL of copper .

- Reactive Oxygen Species (ROS) Production: The copper-functionalized systems significantly increased ROS production in S. aureus by 427% and E. coli by 387%, indicating a mechanism of action that involves oxidative stress leading to microbial cell death .

- Cytotoxicity: Studies have shown that copper-silica nanocomposites do not exhibit cytotoxic effects on human fibroblast cells, suggesting their safety for potential biomedical applications .

2. Structural and Catalytic Properties

The structural characteristics of this compound nanomaterials play a crucial role in their biological activity. The synthesis methods used can significantly affect their properties.

Synthesis Techniques:

- Hydrothermal Synthesis: This method produces chrysocolla-like CuSiO₃ nanotubes characterized by high surface area and pore volume, which enhance their catalytic activities .

- Nanotube Morphology: Nanostructured copper silicates with nanotube morphology demonstrated superior catalytic performance in reactions such as methanol dehydrogenation due to the presence of Cu-O-Si species and Lewis acid centers .

3. Applications in Environmental Remediation

This compound has shown promise as a peroxidase-like nanozyme for environmental applications, particularly in dye degradation.

Dye Decolorization:

- A study reported that textile-bound this compound effectively decolorized organic dyes such as Bismarck brown Y, Congo red, and methylene blue through both adsorption and enzymatic degradation mechanisms .

4. Comparative Biological Activity

The following table summarizes the biological activities and properties of various forms of this compound and related compounds:

| Compound | Antimicrobial Activity | Cytotoxicity | Catalytic Activity |

|---|---|---|---|

| This compound Nanotubes | High (MIC ~31.25 μg/mL) | None | Effective in methanol dehydrogenation |

| Copper Silica Nanocomposites | Moderate (against bacteria) | None | Not specified |

| Textile-Bound this compound | High (dye degradation) | None | Peroxidase-like activity |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of copper-functionalized silica against common pathogens. Results indicated that these materials not only inhibited bacterial growth but also induced significant oxidative stress, leading to bacterial cell death .

Case Study 2: Environmental Application

In an environmental context, textile-bound this compound was evaluated for its ability to degrade organic pollutants in water. The study highlighted its dual function as an adsorbent and a catalyst, effectively reducing dye concentrations in wastewater .

Propriétés

IUPAC Name |

copper;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.O3Si/c;1-4(2)3/q+2;-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBBCSFCMKWYQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

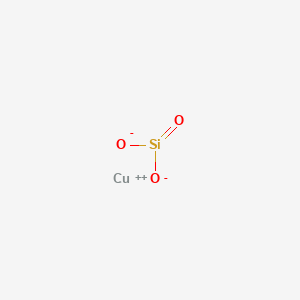

[O-][Si](=O)[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034478 | |

| Record name | Copper silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344-72-5 | |

| Record name | Copper silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper silicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicic acid, copper salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.